molecular formula C12H8Cl2N2O4S B2800018 2-Chloro-N-(4-chloro-phenyl)-5-nitro-benzenesulfonamide CAS No. 380342-48-3

2-Chloro-N-(4-chloro-phenyl)-5-nitro-benzenesulfonamide

Cat. No. B2800018
CAS RN: 380342-48-3
M. Wt: 347.17
InChI Key: IMDRFAQPVVSKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-(4-chloro-phenyl)-5-nitro-benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as CBS, and it has been found to have a range of interesting properties that make it useful for a variety of purposes.

Mechanism of Action

Target of Action

Sulfonamide derivatives have been reported to inhibit dihydrofolate reductase (dhfr), a key enzyme involved in the folate pathway . This inhibition is considered a prominent mechanism through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Biochemical Pathways

The inhibition of DHFR affects the folate pathway, leading to a decrease in the production of tetrahydrofolate . This molecule is essential for the synthesis of purines and pyrimidines, which are building blocks of DNA and RNA. Therefore, the inhibition of DHFR can lead to a decrease in DNA and RNA synthesis, affecting cell growth and division, particularly in rapidly dividing cells such as cancer cells and microbes.

Result of Action

The inhibition of DHFR by 2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide can lead to a decrease in the synthesis of nucleotides, thereby inhibiting DNA and RNA synthesis . This can result in the inhibition of cell growth and division, which can be particularly effective against rapidly dividing cells such as cancer cells and microbes.

properties

IUPAC Name

2-chloro-N-(4-chlorophenyl)-5-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2N2O4S/c13-8-1-3-9(4-2-8)15-21(19,20)12-7-10(16(17)18)5-6-11(12)14/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDRFAQPVVSKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(4-chlorophenyl)-5-nitrobenzene-1-sulfonamide

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